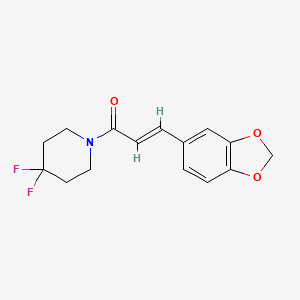

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4,4-difluoropiperidin-1-yl)prop-2-en-1-one

Description

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4,4-difluoropiperidin-1-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 1,3-benzodioxole moiety (a methylenedioxy-substituted aromatic ring) linked via an (E)-configured propenone bridge to a 4,4-difluoropiperidine group. The fluorinated piperidine introduces steric and electronic modifications that may enhance metabolic stability and target binding compared to non-fluorinated analogues.

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-(4,4-difluoropiperidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO3/c16-15(17)5-7-18(8-6-15)14(19)4-2-11-1-3-12-13(9-11)21-10-20-12/h1-4,9H,5-8,10H2/b4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXSYYDWFHWKES-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C=CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(F)F)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4,4-difluoropiperidin-1-yl)prop-2-en-1-one typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety through an aldol condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4,4-difluoropiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4,4-difluoropiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chalcone derivatives with 1,3-benzodioxole cores and varied substituents on the propenone bridge have been extensively studied. Key analogues include:

Key Observations :

- Substituent Impact on Bioactivity : The 4-fluorophenyl derivative (O10) exhibits potent MAO-B inhibition, suggesting that electron-withdrawing groups (e.g., F, Cl) at position 3 enhance interactions with enzymatic pockets . The target compound’s 4,4-difluoropiperidine group may similarly modulate enzyme binding while improving solubility and pharmacokinetics.

- Crystallographic Trends : Compounds like (I) and the chroman-substituted analogue show dihedral angles between aromatic rings ranging from 6.2° to 14.32°, influencing molecular planarity and packing . The difluoropiperidine group in the target compound may introduce conformational rigidity, affecting crystal lattice formation.

- Synthetic Methods : Microwave irradiation (e.g., ) and Claisen-Schmidt condensations (e.g., ) are common for chalcone synthesis. The target compound likely requires similar methods, with piperidine fluorination as a critical step.

Physicochemical Properties

- Melting Points : Chroman-substituted chalcones exhibit high melting points (~395–399 K) due to hydrogen bonding and π-π stacking . The target compound’s fluorinated piperidine may lower melting points by disrupting crystal packing.

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4,4-difluoropiperidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to the chalcone family, which are known for various pharmacological properties including anti-inflammatory, antioxidant, and anticancer activities.

- Molecular Formula : C19H22F2N2O3

- Molecular Weight : 360.39 g/mol

- CAS Number : 2097940-24-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of certain receptors and enzymes involved in cellular signaling pathways. In particular, it may act as an agonist for the TRPM8 receptor, which is implicated in cold sensation and pain modulation .

Anticancer Activity

Recent studies have indicated that compounds similar to (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4,4-difluoropiperidin-1-yl)prop-2-en-1-one exhibit significant anticancer properties. For instance, a study demonstrated that chalcone derivatives can induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Research indicates that chalcones can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, thereby mitigating inflammatory responses .

Analgesic Properties

Due to its potential TRPM8 receptor agonism, this compound may provide analgesic effects by inducing a cooling sensation that can alleviate pain . This property could be particularly beneficial in treating conditions associated with chronic pain.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Analgesic | Agonizes TRPM8 receptor for pain relief |

Case Studies

- Chalcone Derivatives in Cancer Treatment : A study published in MDPI investigated various chalcone derivatives and their effects on cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial dysfunction .

- TRPM8 Agonists for Pain Management : Research focusing on TRPM8 receptor agonists highlighted the potential of compounds like (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4,4-difluoropiperidin-1-yl)prop-2-en-1-one to provide relief from neuropathic pain by enhancing cold sensation and decreasing nociceptive signaling pathways .

Q & A

Basic: How can the E-configuration of the α,β-unsaturated ketone moiety be experimentally confirmed?

Methodological Answer:

The E-geometry of the α,β-unsaturated ketone can be confirmed using Nuclear Overhauser Effect (NOE) NMR spectroscopy . For example, in similar enones, the absence of NOE correlation between the β-proton (e.g., the vinylic proton adjacent to the benzodioxole group) and the carbonyl oxygen supports the trans (E) configuration . Additionally, single-crystal X-ray diffraction provides definitive evidence, as seen in structurally related compounds where the C=C bond length (~1.34 Å) and torsion angles confirm the E-configuration .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and rules out adducts or impurities.

- ¹H/¹³C NMR: Key for identifying the benzodioxole aromatic protons (δ ~6.7–6.9 ppm), vinylic protons (δ ~7.2–7.5 ppm, J = 15–16 Hz for E-isomer), and difluoropiperidine signals (δ ~3.5–4.5 ppm for N–CH₂ groups) .

- IR Spectroscopy: Detects the carbonyl stretch (~1680–1700 cm⁻¹) and C=C stretching (~1600 cm⁻¹) .

Advanced: How can synthetic routes be optimized to improve yield and reduce side reactions?

Methodological Answer:

Optimization strategies include:

- Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity in enone formation .

- Catalyst screening: Palladium or organocatalysts may enhance coupling efficiency between the benzodioxole and difluoropiperidine moieties .

- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates, while low-temperature conditions minimize keto-enol tautomerization .

Advanced: How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?

Methodological Answer:

- Dose-response curve validation: Ensure assays use standardized protocols (e.g., ATP-based viability tests for kinase inhibition).

- Metabolite profiling: LC-MS/MS can identify degradation products or active metabolites interfering with results .

- Target engagement studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to the target protein, bypassing cell-based variability .

Basic: What computational methods predict this compound’s physicochemical properties?

Methodological Answer:

- LogP and solubility: Use Molinspiration or ACD/Labs Percepta software, which leverage fragment-based algorithms to estimate partition coefficients and aqueous solubility .

- pKa prediction: Tools like MarvinSketch analyze electron-withdrawing effects of the difluoropiperidine group and benzodioxole ring .

Advanced: How can molecular docking and dynamics simulations guide mechanistic studies?

Methodological Answer:

- Docking (AutoDock Vina or Glide): Model interactions with targets like kinases or GPCRs. The difluoropiperidine group often occupies hydrophobic pockets, while the benzodioxole moiety engages π-π stacking .

- Molecular Dynamics (MD) simulations (GROMACS): Simulate ligand-protein stability over 100+ ns trajectories. For example, analyze hydrogen bond persistence between the carbonyl group and catalytic lysine residues .

Basic: What strategies mitigate instability of the α,β-unsaturated ketone under physiological conditions?

Methodological Answer:

- Lyophilization: Store the compound as a lyophilized powder at –80°C to prevent hydrolysis .

- Prodrug design: Convert the ketone to a more stable oxime or hydrazone derivative for in vivo studies .

Advanced: How can isotopic labeling (e.g., ¹⁸O or ²H) aid in metabolic pathway elucidation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.